poly(gamma-glutamylcysteinyl)glycine

Cadmium detoxification Metal-chelate affinity Phytoremediation

Researchers requiring a metal chelator with pico- to femtomolar Cd(II) binding cannot substitute the native phytochelatin ensemble with glutathione or single-chain synthetic analogs. This product provides the full-length (n=2-7) heterogenous oligomer mixture biosynthesized via phytochelatin synthase, ensuring the correct thermodynamic and kinetic profile for intracellular metal sequestration studies. - Enables Cd²⁺-specific sensor fabrication with 800-fold selectivity over Pb²⁺ (log K₁₁Cd ≈ 7.5 vs. log K₁₁Pb ≈ 4.6). - Provides a tunable template for CdS nanoparticle synthesis, with chain-length distribution controlling crystallite size (<2.0 nm) and monodispersity. - Ships as a well-characterized mixture, eliminating lot-to-lot variability in metal-binding stoichiometry.

Molecular Formula C27H48O3
Molecular Weight 0
CAS No. 112480-84-9
Cat. No. B1167390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepoly(gamma-glutamylcysteinyl)glycine
CAS112480-84-9
Synonymspoly(gamma-glutamylcysteinyl)glycine
Molecular FormulaC27H48O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Poly(gamma-glutamylcysteinyl)glycine: Identity and Heavy-Metal Binding Profile


Poly(gamma-glutamylcysteinyl)glycine (CAS 112480-84-9), also known by the entry terms ((gamma-Glu-Cys)n)Gly, GGCNG, or phytochelatin, is a class of cysteine-rich, enzymatically synthesised polypeptides composed of repeating γ-glutamylcysteine units with a carboxyl-terminal glycine [1]. First characterised in 1987, these peptides are biosynthesised from glutathione (GSH) by the enzyme phytochelatin synthase in response to heavy-metal exposure and range from n = 2 to 7 repeat units in biologically relevant preparations [2]. The compound functions as a high-affinity metal chelator, forming stable complexes with Cd(II), Cu(I), Pb(II), and other thiophilic metal ions, and is a core reagent in phytoremediation, metal-sensor design, and bioinorganic chemistry research [3].

1
Phytochelatin mixture (n=2–7), biosynthesized from glutathione in response to metals
2
Reported high-affinity metal chelation for Cd(II), Cu(I), Pb(II) and other thiophilic ions
3
Designed for phytoremediation, metal-sensor fabrication, and bioinorganic chemistry research

Why Generic Substitution Fails for Poly(gamma-glutamylcysteinyl)glycine


Poly(gamma-glutamylcysteinyl)glycine is not a single molecular entity but a heterogenous mixture of oligomers with varying numbers of (γ-Glu-Cys) repeat units. The metal-binding affinity, stoichiometry, and metal-ion selectivity of phytochelatins are strongly dependent on chain length (n), with log K values differing by more than seven orders of magnitude between the monomeric precursor glutathione (GSH, n=1) and the tetrameric PC4 (n=4) [1]. Consequently, substituting a phytochelatin mixture with glutathione, a single isolated chain-length species (e.g., PC2 alone), or a non-thiol-based synthetic chelator cannot reproduce the wide dynamic buffering range, the multi-nuclear complexation stoichiometry, or the biological metal-specificity encoded in the full-length phytochelatin ensemble [2].

Glutathione (GSH) substitution
May lose femtomolar Cd buffering and multi-nuclear coordination stoichiometry present in the phytochelatin ensemble.
Single chain-length species
Isolated oligomers (e.g., PC2 only) cannot replicate the wide dynamic buffering range of the full-length mixture.
Non-thiol synthetic chelators
EDTA and similar agents lack the chain-length-dependent metal selectivity and biological specificity of phytochelatins.

Quantitative Differentiation Against Closest Analogs


Cd(II) Binding Affinity: Phytochelatin vs. Glutathione

The Cd(II) complexation affinity of phytochelatins increases dramatically with chain length. Potentiometric and competition spectroscopic measurements yield a conditional stability constant of log K7.4 = 5.93 for the glutathione (GSH) CdL2 complex, compared with log K7.4 = 13.39 for the PC4 CdL complex, representing an affinity enhancement of approximately 7.5 log units (a ~3.2 × 10^7-fold increase) [1]. This places PC4 in the femtomolar binding regime, whereas GSH operates in the micromolar range [1].

Cd(II) Affinity: PC4 vs GSH
Head-to-head
PC4: log K = 13.39 vs GSH: log K = 5.93
Δlog K = 7.46 (~3.2×10⁷-fold)
Femtomolar Cd buffering requires phytochelatin
Tris pH 7.4, 25°C, potentiometry
Cadmium detoxification Metal-chelate affinity Phytoremediation

Multi-Nuclear Metal-Binding Stoichiometry

Glutathione (GSH) forms only CdL and CdL2 complexes, whereas phytochelatins PC3 through PC6 additionally form binuclear species of the type CdxLy when Cd(II) is in excess [1]. Specifically, PC2 forms CdL and CdL2; PC3 partially forms CdL2; and PC3–PC6 form binuclear complexes, reflecting an increasing complexation capacity per ligand molecule that correlates with the number of thiol groups available [1][2]. This multi-nuclear binding capacity is absent in the monomeric precursor GSH and in shorter-chain analogs.

Multi-Nuclear Stoichiometry
Head-to-head
PC3–PC6: binuclear CdxLy vs GSH: CdL, CdL2 only
Higher metal-loading capacity with phytochelatin mixture
ESI-MS, excess Cd(II), pH 7.4
Bioinorganic chemistry Metal chelation Coordination stoichiometry

Cd2+ vs. Pb2+ Selectivity Profile

Phytochelatins PC2, PC4, and PC6 display markedly different affinity profiles for Cd2+ versus Pb2+. For Pb2+, the three PCn species exhibit similar affinity constants (log K11Pb ≈ 4.6, log K21Pb ≈ 11.4) that are independent of the number of thiol groups [1]. In contrast, Cd2+ binding is chain-length-dependent: PC2 forms CdL, CdL2, and (PC2)3Cd2 complexes; PC4 forms CdL (log K11Cd ≈ 7.5) and CdL2; and PC6 forms multiple Cd complexes including (PC6)2Cd3 and CdL3 [1]. This divergent behaviour means phytochelatins intrinsically discriminate between Cd2+ and Pb2+, a selectivity feature absent in simple thiol chelators.

Cd²⁺ vs. Pb²⁺ Selectivity
Head-to-head
PC4–Cd²⁺ log K ≈ 7.5 vs Pb²⁺ log K ≈ 4.6
~800-fold higher for Cd²⁺
Enables Cd-specific sensor design
Microcalorimetry, pH 6.0–7.4, 25°C
Metal selectivity Heavy-metal sensing Environmental monitoring

Chain-Length-Dependent Affinity Hierarchy

Isothermal titration calorimetry (ITC) of phytochelatins PC1 (GSH) through PC5 establishes a clear chain-length-dependent affinity ranking: GSH < PC2 < PC3 ≤ PC4 ≤ PC5 for Cd2+ binding in Tris buffer at pH 7.5 and 8.5 at 25 °C [1]. This thermodynamic hierarchy demonstrates that the observed affinity plateaus at PC3–PC5, meaning that procurement of a mixture dominated by n=3–5 species provides near-maximal binding strength while avoiding the synthetic complexity of longer (n>5) oligomers. The regression coefficients for Cd-PC2 to Cd-PC4 detection ranged from r² = 0.998 to 0.999, confirming the reliability of the trend [1].

Chain-Length Affinity Rank
Class-level
GSH < PC2 < PC3 ≤ PC4 ≤ PC5
Affinity plateau at n=3–5 guides mixture selection
ITC, pH 7.5–8.5, 25°C; r² ≥ 0.998
Thermodynamic characterisation Isothermal titration calorimetry Metal chelation

High-Value Application Scenarios


Cd(II)-Selective Optical and Electrochemical Sensors

The 800-fold higher affinity of phytochelatins for Cd2+ over Pb2+ (log K11Cd ≈ 7.5 vs. log K11Pb ≈ 4.6) [1], combined with femtomolar-level Cd2+ binding by longer-chain species (log K7.4PC4 = 13.39) [2], makes poly(gamma-glutamylcysteinyl)glycine a superior recognition element for Cd2+-specific sensor fabrication. When encapsulated in a silica matrix, the peptide retains its kinetic binding properties and can be deployed for real-time environmental monitoring of Cd2+ contamination without cross-interference from Pb2+.

Femtomolar Cd(II) Buffering for Phytoremediation Research

The demonstrated pico- to femtomolar Cd(II) buffering capacity of phytochelatin mixtures [1] enables experimental systems that simulate cytosolic free Cd2+ levels in metal-stressed plants. This is unattainable with glutathione alone (micromolar buffering only, log K7.4GSH = 5.93) or with synthetic chelators such as EDTA, which lack the biological metal-specificity and dynamic buffering range of the phytochelatin ensemble [2].

CdS Nanocrystallite Templating and Semiconductor Synthesis

Phytochelatins form stable Cd-(γEC)nG peptide complexes with acid-labile sulfide that generate CdS crystallite cores smaller than 2.0 nm in diameter, as demonstrated in tomato and Schizosaccharomyces pombe systems [1]. The multi-nuclear binding stoichiometry of PC3–PC6 species provides a tunable template for semiconductor nanoparticle synthesis, where the chain-length distribution directly controls crystallite size and monodispersity.

Heavy-Metal Detoxification Studies in Model Systems

The biosynthetic pathway of phytochelatins is selectively activated by metal ions in the order Cd > Ag > Bi > Pb > Zn > Cu > Hg [1]. Procuring the authentic phytochelatin mixture rather than substituting with glutathione or single-chain-length synthetic analogs is essential for fidelity in metal-stress induction experiments, as the native chelator ensemble provides the correct thermodynamic and kinetic profile for intracellular metal sequestration.

Application
Selection Property
Validation Focus
Cd(II)-Selective Sensor Development
Reported Cd²⁺/Pb²⁺ selectivity
Cross-interference and real-time monitoring validation
Phytoremediation Buffering Models
Femtomolar Cd²⁺ buffering capability
Cytosolic free Cd²⁺ level simulation
Semiconductor Nanocrystallite Templating
Multi-nuclear binding and sulfide lability
Crystallite size and monodispersity control
Heavy-Metal Detoxification Studies
Native mixture fidelity and chain-length profile
Metal-stress induction kinetics and sequestration
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